methyl 3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate
Overview
Description
Methyl 3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C₁₃H₁₀BrNO₃S It is a derivative of benzoic acid and contains a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the intermediate: The initial step involves the bromination of thiophene to obtain 5-bromo-2-thiophenecarboxylic acid.
Amidation reaction: The 5-bromo-2-thiophenecarboxylic acid is then reacted with 3-aminobenzoic acid under appropriate conditions to form the amide bond.
Esterification: Finally, the carboxylic acid group of the resulting compound is esterified using methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The thiophene ring and the benzoate moiety can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used.
Oxidation reactions: Oxidized derivatives of the thiophene and benzoate moieties.
Reduction reactions: Reduced forms of the thiophene and benzoate moieties.
Hydrolysis: 3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoic acid.
Scientific Research Applications
Methyl 3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate
- Methyl 3-{[(5-fluoro-2-thienyl)carbonyl]amino}benzoate
- Methyl 3-{[(5-iodo-2-thienyl)carbonyl]amino}benzoate
Uniqueness
Methyl 3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the brominated thiophene ring can impart distinct electronic properties, making it valuable in materials science applications.
Properties
IUPAC Name |
methyl 3-[(5-bromothiophene-2-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c1-18-13(17)8-3-2-4-9(7-8)15-12(16)10-5-6-11(14)19-10/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRJTOOVNUELEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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